BenchChemオンラインストアへようこそ!

DCVC

Nephrotoxicity Cytotoxicity In Vitro Toxicology

DCVC (S-(1,2-Dichlorovinyl)-L-cysteine) is the essential reference compound for TCE/PCE nephrotoxicity research. Its >4-fold potency difference vs. cis-isomer and requirement for β-lyase bioactivation make it non-substitutable. Procure specifically for mechanistic studies; confirm ≥98% purity for reproducible mitochondrial and apoptotic assays.

Molecular Formula C5H7Cl2NO2S
Molecular Weight 216.08 g/mol
Cat. No. B1195094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCVC
Synonyms1,2-DCVC
1,2-dichlorovinyl-L-cysteine
S-(1,2-dichlorovinyl)cysteine
S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer
S-(2,2-dichlorovinyl)-L-cysteine
Molecular FormulaC5H7Cl2NO2S
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SC(=CCl)Cl
InChIInChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)
InChIKeyPJIHCWJOTSJIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCVC (S-(1,2-Dichlorovinyl)-L-cysteine) for Nephrotoxicity and Metabolism Research: Product Overview


S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) is a synthetic L-α-amino acid conjugate and the established proximal nephrotoxic metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (PCE) [1]. It is formed endogenously via hepatic glutathione conjugation to yield S-(1,2-dichlorovinyl)glutathione (DCVG), which is subsequently processed by γ-glutamyltransferase and dipeptidases to DCVC [1]. DCVC is a prototypical cysteine S-conjugate that requires bioactivation by the renal enzyme cysteine conjugate β-lyase to generate reactive thioacylating species responsible for its hallmark proximal tubular necrosis [2]. As a high-purity research tool, DCVC enables mechanistic investigation of haloalkene-induced nephrotoxicity, mitochondrial dysfunction, apoptosis, and compensatory repair pathways in renal proximal tubule cells [3].

Why DCVC Cannot Be Substituted by Other Haloalkene Cysteine S-Conjugates in Research


Despite sharing a common bioactivation pathway via cysteine conjugate β-lyase, DCVC exhibits unique quantitative and qualitative toxicity profiles that preclude simple interchange with structurally related haloalkene cysteine conjugates. Marked species- and regioisomer-specific differences in potency, target organ selectivity, and metabolic processing exist. For instance, the cis-isomer of DCVC is significantly less cytotoxic than the trans-isomer [1], and the α-methyl analogue of DCVC is devoid of β-lyase-dependent toxicity entirely [2]. Furthermore, other in-class conjugates such as TCVC, PCBC, and TFEC do not produce the bone marrow injury characteristic of DCVC in calves [2]. Even the glutathione precursor DCVG demonstrates a different potency (EC50 ~3 μM vs ~7.5 μM for DCVC) in chronic exposure models [3]. Therefore, substitution of DCVC with a seemingly analogous compound introduces critical confounding variables that compromise experimental reproducibility and mechanistic interpretation. The quantitative evidence presented below validates why DCVC must be specifically procured for defined applications in nephrotoxicity, metabolism, and comparative toxicology studies.

DCVC Comparative Quantitative Evidence: Head-to-Head Performance Data vs. Analogs


DCVC vs. DCVG: Chronic Cytotoxicity in Human Renal Proximal Tubule Cells

In a 10-day continuous exposure study using primary human renal proximal tubule cells (HRPTC), the glutathione conjugate DCVG exhibited approximately 2.5-fold greater cytotoxic potency than DCVC [1]. The observed difference in EC50 values highlights the distinct toxicodynamic profiles of these sequentially formed metabolites, indicating that DCVC is not simply a less potent version of its glutathione precursor.

Nephrotoxicity Cytotoxicity In Vitro Toxicology

DCVC (trans) vs. cis-DCVC: Differential Cytotoxic Potency in Human Renal Cells

A direct comparison of the trans- and cis-regioisomers of DCVC in RPTEC/TERT1 human renal proximal tubule cells revealed a stark difference in potency. The trans-isomer (the standard DCVC) induced an ATF4-mediated integrated stress response and p53-mediated responses at a concentration of 30 μM, whereas the cis-isomer required a >4-fold higher concentration (125 μM) to elicit the same transcriptional responses [1]. This demonstrates that the geometric configuration of the dichlorovinyl group is a critical determinant of DCVC's bioactivity.

Regioisomer Toxicology Structure-Activity Relationship Renal Toxicity

DCVC vs. α-Methyl-DCVC: Absolute Requirement for β-Lyase Bioactivation

The α-methyl analogue of DCVC, which is structurally incapable of undergoing β-elimination by cysteine conjugate β-lyase, was completely devoid of toxicity in calves even at doses approximately five-fold higher than the toxic dose of DCVC [1]. In contrast, a single intravenous dose of DCVC at 4 mg/kg produced both renal injury and fatal aplastic anemia [1]. This stark difference provides definitive evidence that bioactivation by β-lyase is an absolute requirement for DCVC toxicity.

Bioactivation Mechanism of Action In Vivo Toxicology

L-DCVC vs. D-DCVC: Stereospecific Differences in Nephrotoxic Potency

A comparative study of the optical isomers of DCVC demonstrated that the naturally occurring L-isomer is significantly more nephrotoxic than the D-isomer. In rabbit renal cortical slices, the L-isomer produced an initial S3 lesion at a concentration of 10⁻⁵ M (12 h), whereas the D-isomer required a ten-fold higher concentration (10⁻⁴ M, 8 h) to elicit comparable proximal tubular damage [1]. In vivo, while both isomers elevated blood urea nitrogen at 25 mg/kg, histopathological analysis confirmed that the lesion produced by L-DCVC was more severe [1].

Stereochemistry Nephrotoxicity In Vitro-In Vivo Correlation

DCVC vs. N-Acetyl-DCVC: Differential Organotropism Despite Equivalent Molar Dosing

In calves, intravenous administration of the N-acetyl cysteine conjugate of DCVC (N-acetyl-DCVC) at a molar equivalent dose to DCVC produced renal injury but completely failed to induce bone marrow injury [1]. This contrasts with DCVC, which produced both renal and bone marrow toxicity at 4 mg/kg [1]. The study also notes that N-acetylation of 1,2-DCVC is the least efficient among related conjugates, with 92% of the recovered dose excreted as the mercapturic acid within 48 h in rats [2].

Mercapturic Acid Pathway Organ-Specific Toxicity Metabolism

DCVC Application Scenarios: Nephrotoxicity Modeling, β-Lyase Bioactivation, and Comparative Toxicology


Mechanistic Studies of Cysteine Conjugate β-Lyase-Dependent Nephrotoxicity

DCVC is the quintessential substrate for investigating the role of renal cysteine conjugate β-lyase in haloalkene-induced proximal tubular necrosis. The absolute requirement for β-lyase bioactivation is validated by the complete lack of toxicity of the α-methyl analogue (Section 3, Evidence Item 3) and the stereospecific potency of the L-isomer (Evidence Item 4). Researchers can use DCVC to study downstream events including mitochondrial dysfunction, covalent protein adduct formation, and the activation of stress response pathways (ATF4, p53) as quantified in RPTEC/TERT1 cells [1].

In Vitro Modeling of Human Nephrotoxicity and Gene Expression Profiling

For chronic, low-dose exposure studies in human renal proximal tubule cells, DCVC is the appropriate tool with a well-defined EC50 of ~7.5 μM over 10 days (Section 3, Evidence Item 1). This contrasts with the more potent glutathione conjugate DCVG (EC50 ~3 μM), ensuring that experimental outcomes are specific to the cysteine conjugate stage of the mercapturic acid pathway. Sub-cytotoxic doses of DCVC (0.1-1 μM) have been successfully employed to identify early transcriptomic changes, such as Nrf2-mediated antioxidant responses [2].

Comparative In Vivo Toxicology and Species-Specificity Studies

DCVC exhibits a unique species-dependent toxicity profile, causing fatal aplastic anemia in calves at doses as low as 4 mg/kg (LD50 in rodents: 66-83 mg/kg) [3]. This marked species difference, not observed with other cysteine conjugates like TCVC or PCBC (Section 3, Evidence Item 5), makes DCVC indispensable for comparative toxicology research. Its ability to target both kidney and bone marrow in bovines provides a model for studying organotropism that is not replicated by its N-acetylated metabolite [4].

Structure-Activity Relationship (SAR) and Regioisomer Toxicology

The >4-fold difference in potency between trans-DCVC and cis-DCVC (Section 3, Evidence Item 2) establishes DCVC as a critical reference compound for SAR studies. Researchers investigating the impact of geometric isomerism on bioactivation efficiency and toxicity can use trans-DCVC as the positive control. This is particularly relevant given that human liver fractions predominantly form the cis-isomer of DCVG, which is subsequently processed to cis-DCVC, a compound with significantly lower intrinsic toxicity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCVC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.